BenchChemオンラインストアへようこそ!

Oglemilast

PDE4 inhibition enzymology drug discovery

Oglemilast (GRC 3886) is a sub-nanomolar PDE4 inhibitor (IC50 0.5 nM PDE4D3) with a unique PDE4B/D selectivity ratio and no emesis in ferret models at 100 mg/kg—overcoming the class-limiting side effect of other PDE4 inhibitors. Supported by Phase II clinical data for human PK translation, it is the ideal reference standard for PDE4 screening, LPS-induced TNF-α inhibition (IC50 190 nM), and in vivo airway inflammation models (rat ID50 1.45 mg/kg). Ensure assay reproducibility and translational relevance with a compound that bridges in vitro potency to human disease biology.

Molecular Formula C20H13Cl2F2N3O5S
Molecular Weight 516.3 g/mol
CAS No. 778576-62-8
Cat. No. B1677188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOglemilast
CAS778576-62-8
SynonymsGRC 3886
GRC-3886
GRC3886
oglemilast
Molecular FormulaC20H13Cl2F2N3O5S
Molecular Weight516.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=CC(=C23)C(=O)NC4=C(C=NC=C4Cl)Cl)OC(F)F
InChIInChI=1S/C20H13Cl2F2N3O5S/c1-33(29,30)27-9-2-4-14-11(6-9)16-10(3-5-15(18(16)31-14)32-20(23)24)19(28)26-17-12(21)7-25-8-13(17)22/h2-8,20,27H,1H3,(H,25,26,28)
InChIKeyOKFDRAHPFKMAJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oglemilast (CAS 778576-62-8) for PDE4 Research: Procurement-Grade Potency and Selectivity Data


Oglemilast (GRC 3886) is an orally active, small-molecule inhibitor of phosphodiesterase-4 (PDE4) with a molecular weight of 516.3 g/mol and the chemical formula C20H13Cl2F2N3O5S [1]. The compound has been advanced to Phase II clinical trials for the treatment of asthma and chronic obstructive pulmonary disease (COPD), demonstrating its translational relevance beyond basic biochemical assays [2]. Its reported potency and selectivity profile, particularly for the PDE4D and PDE4B isoforms, establish it as a valuable tool compound for probing PDE4-mediated inflammatory pathways.

Why Oglemilast (CAS 778576-62-8) Cannot Be Substituted with Generic PDE4 Inhibitors


While the PDE4 inhibitor class includes multiple agents (e.g., roflumilast, cilomilast, apremilast), these compounds are not interchangeable for research purposes due to substantial differences in their isoform selectivity, functional cellular activity, and emetic liability profiles. Oglemilast, specifically, is characterized by a unique combination of sub-nanomolar potency, a distinct ratio of PDE4B/D inhibition, and a reported lack of emesis in a ferret model at high doses—a common class-limiting side effect [1]. Such differences in pharmacologic fingerprints preclude the simple substitution of one PDE4 inhibitor for another in hypothesis-driven studies without risking experimental confounds and irreproducible results.

Oglemilast (CAS 778576-62-8) vs. Comparators: A Quantitative Evidence Guide for Scientific Selection


Sub-Nanomolar Potency for PDE4D3 Confers High Biochemical Sensitivity

Oglemilast demonstrates exceptionally high potency for the PDE4D3 isoform, with a reported IC50 of 0.5 nM [1]. This value places it among the most potent PDE4 inhibitors characterized to date, exceeding the potency of roflumilast, which has reported IC50 values ranging from 0.68 to 2.36 nM for PDE4D [2][3], and substantially surpassing the potency of cilomilast, which has an IC50 of approximately 100-120 nM for PDE4 [4].

PDE4 inhibition enzymology drug discovery

High Selectivity for PDE4 Family vs. Other PDE Isoforms Minimizes Off-Target Activity

Oglemilast is a highly selective PDE4 inhibitor, exhibiting greater than 7,000-fold selectivity for PDE4 over other PDE family members (PDE1-11) . This selectivity profile is a critical differentiator, as it indicates a lower likelihood of engaging non-PDE4 enzymes at pharmacologically relevant concentrations. In contrast, while roflumilast is also selective for PDE4, its reported selectivity over PDE5 is >10 μM (approximately 12,500-fold based on an IC50 of ~0.8 nM) , and cilomilast exhibits selectivity over PDE1, PDE2, PDE3, and PDE5 with IC50 values in the 65-83 μM range [1].

PDE selectivity off-target profiling chemical biology

Distinct Isoform Selectivity Profile: PDE4B vs. PDE4D Ratio Informs Functional Studies

Oglemilast exhibits a specific isoform inhibition profile, with reported IC50 values of 2.5 nM for PDE4B and 1.7 nM for PDE4D . This equates to approximately 1.5-fold selectivity for PDE4D over PDE4B. In comparison, roflumilast demonstrates near-equipotent inhibition of PDE4B and PDE4D (IC50 values of 0.84 nM and 0.68 nM, respectively) [1], representing a 1.2-fold difference. The slightly greater bias toward PDE4D observed for Oglemilast may translate to differential functional outcomes in cellular assays where PDE4B and PDE4D have distinct roles in regulating TNF-α production and other inflammatory mediators.

PDE4 isoforms PDE4B PDE4D target validation

Functional Cellular Activity: Potent Inhibition of TNF-α in Human Whole Blood

In a human whole blood assay, Oglemilast inhibited lipopolysaccharide (LPS)-induced TNF-α production with an IC50 of 190 nM [1]. This functional cellular readout provides a more physiologically relevant measure of anti-inflammatory potential compared to isolated enzyme assays. While direct comparative data for other PDE4 inhibitors in the same whole blood assay is not available for a head-to-head comparison, this value serves as a key performance benchmark. For context, the potency of roflumilast in inhibiting TNF-α release from human monocytes has been reported with an IC50 of approximately 10-50 nM [2], though differences in assay systems preclude direct quantitative comparison.

cellular assay TNF-α inflammation human whole blood

In Vivo Efficacy and Emetic Safety: A Potentially Wider Therapeutic Window

In rats, oral administration of Oglemilast blocked LPS-induced pulmonary neutrophilia with an ID50 of 1.45 mg/kg, demonstrating potent in vivo anti-inflammatory activity . Crucially, in ferrets—a model highly predictive of emesis in humans—Oglemilast did not induce emesis or associated behavioral changes even at a high dose of 100 mg/kg . This contrasts sharply with the emetic liability observed with many PDE4 inhibitors, including roflumilast and cilomilast, where nausea and vomiting are dose-limiting side effects in clinical use [1]. This combination of in vivo efficacy and lack of emesis suggests a potentially wider therapeutic window for Oglemilast.

in vivo neutrophilia emesis therapeutic window

Clinical Development Status: A Tool for Translational Studies in Asthma and COPD

Oglemilast has been evaluated in multiple Phase II clinical trials for both asthma and COPD [1][2]. One such study was a 12-week randomized, double-blind, placebo-controlled, dose-ranging study in patients with stable mild to moderate persistent asthma (NCT00859404) [1]. While a Phase IIb trial in COPD did not meet its primary endpoint for improvement in trough FEV1 [3], its clinical investigation for respiratory indications provides valuable data on its safety, tolerability, and pharmacokinetic profile in humans. This clinical experience differentiates Oglemilast from many research-grade tool compounds that have not been advanced to human trials.

clinical trial asthma COPD translational research

Recommended Research and Industrial Applications for Oglemilast (CAS 778576-62-8)


Biochemical Assays for PDE4 Isoform Profiling and Selectivity Screening

Given its sub-nanomolar potency for PDE4D3 and defined selectivity profile for PDE4B and PDE4D , Oglemilast serves as an ideal reference compound for screening panels aimed at identifying and characterizing new PDE4 inhibitors. It can be used as a positive control to benchmark the potency and isoform selectivity of novel chemical entities, ensuring assay robustness and reproducibility.

Cellular Inflammation Studies: Functional Validation of PDE4 as a Target in Immune Cells

Oglemilast's demonstrated ability to inhibit LPS-induced TNF-α production in human whole blood with an IC50 of 190 nM [1] makes it a valuable tool for functional assays in immunology and inflammation research. Researchers can use Oglemilast to confirm the role of PDE4 in regulating cytokine release from human peripheral blood mononuclear cells (PBMCs), monocytes, or other immune cell types, providing a direct link between enzyme inhibition and a therapeutically relevant cellular phenotype.

In Vivo Pharmacodynamics: Studies of Pulmonary Inflammation with Reduced Emetic Confounds

For in vivo studies, Oglemilast's efficacy in a rat model of pulmonary neutrophilia (ID50 = 1.45 mg/kg) and its reported lack of emesis in ferrets at 100 mg/kg position it as a preferred PDE4 inhibitor for animal models of airway inflammation, such as LPS- or allergen-induced asthma models. Its use can mitigate the confounding effects of nausea and gastrointestinal distress, which can skew behavioral and physiological endpoints, thereby yielding cleaner, more interpretable efficacy data.

Translational Pharmacology: Correlating In Vitro Data with Human PK and Safety

Oglemilast's progression to Phase II clinical trials for asthma and COPD [2] provides a unique advantage for translational pharmacology research. The compound can be used in studies designed to bridge in vitro potency and in vivo efficacy findings with known human pharmacokinetic parameters. For example, researchers can use Oglemilast's reported human exposure data to model target engagement and set relevant concentration ranges for in vitro and ex vivo assays, thereby enhancing the translational relevance of their findings to human disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oglemilast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.